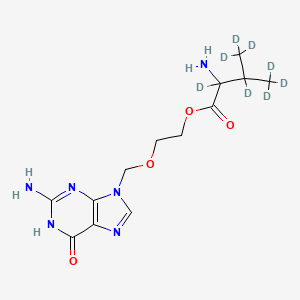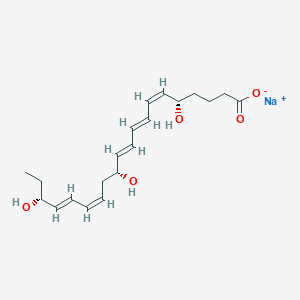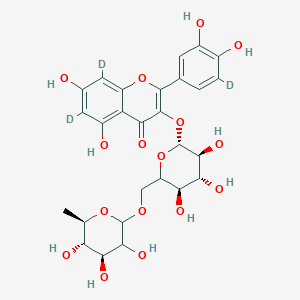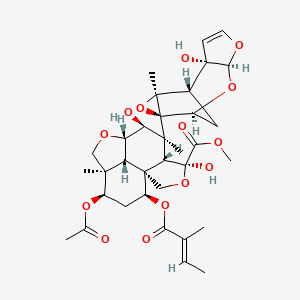
Azadirachtin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azadirachtin D is a chemical compound belonging to the limonoid group, which is a class of tetranortriterpenoids. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and is widely used as a biopesticide. It is one of several azadirachtins found in neem, each with unique structural variations and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azadirachtin D is highly complex due to its intricate molecular structure, which includes multiple oxygen-bearing functional groups such as enol ether, acetal, hemiacetal, tetra-substituted epoxide, and various carboxylic esters . The first total synthesis of azadirachtin was achieved by the research group of Steven Ley at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared by total synthesis on a small scale and then derived from the natural product for gram-scale operations.
Industrial Production Methods
Industrial production of this compound typically involves extraction from neem seeds. The seeds are processed to obtain neem oil, which is then subjected to various purification steps to isolate this compound. Techniques such as automated online solid-phase extraction coupled with liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Azadirachtin D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can exhibit different biological activities. For example, photo-isomerization of this compound under UV light can lead to the formation of specific photo-products .
Wissenschaftliche Forschungsanwendungen
Azadirachtin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Explored for its potential anti-cancer, anti-malarial, and anti-inflammatory properties.
Wirkmechanismus
Azadirachtin D exerts its effects primarily by interfering with the endocrine system of insects. It disrupts the synthesis and release of ecdysone, a hormone crucial for insect development and molting . Additionally, this compound acts as a feeding deterrent, reducing the appetite of insects and inhibiting their growth . It also induces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azadirachtin D is part of a family of related compounds, including azadirachtin A, B, H, and I. These compounds share a similar core structure but differ in the functional groups attached to the core .
Uniqueness
This compound is unique due to its specific structural features and biological activities. Compared to other azadirachtins, it may exhibit different levels of potency and selectivity against various insect species . Its unique combination of functional groups also makes it a valuable compound for studying complex organic reactions and developing new biopesticides .
Eigenschaften
Molekularformel |
C34H44O14 |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
methyl (1S,4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18-,19+,20+,21+,22+,23-,25+,27+,28-,29-,30+,31+,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
SNNRXIOWEMKFFZ-XMFFTGOISA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


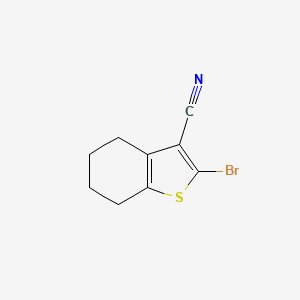
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
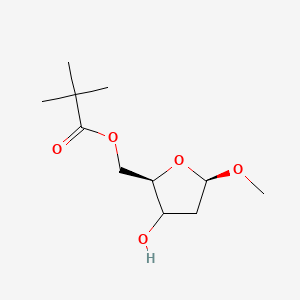

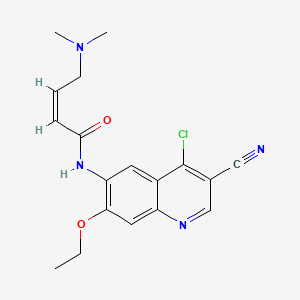

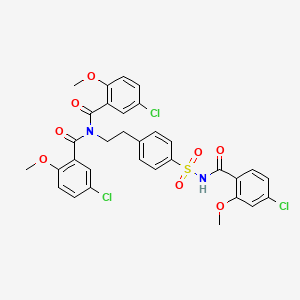
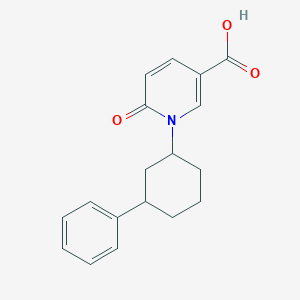
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
